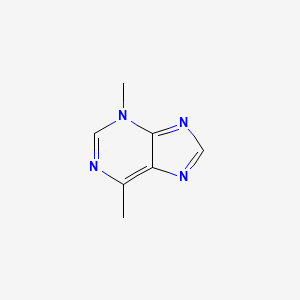

3,6-Dimethyl-3H-purine

Description

Structure

3D Structure

Properties

CAS No. |

14675-47-9 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

3,6-dimethylpurine |

InChI |

InChI=1S/C7H8N4/c1-5-6-7(9-3-8-6)11(2)4-10-5/h3-4H,1-2H3 |

InChI Key |

HZLAMGDUPZNXQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N2)N(C=N1)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,6-Dimethyl-3H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,6-Dimethyl-3H-purine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available pyrimidine precursors. This document details the proposed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow to aid in laboratory implementation.

Synthetic Strategy Overview

The synthesis of this compound can be approached through a convergent strategy, leveraging the well-established Traube purine synthesis. This method involves the construction of the purine ring system by cyclization of a 4,5-diaminopyrimidine precursor. The required methyl groups at the C6 and N3 positions are introduced through the selection of an appropriately substituted pyrimidine starting material and a subsequent regioselective methylation step.

The proposed synthetic pathway can be broken down into three key stages:

-

Synthesis of 4,5-Diamino-6-methylpyrimidine: This crucial intermediate is prepared from a commercially available substituted pyrimidine.

-

Formation of 6-Methylpurine: The purine core is constructed via a cyclization reaction of the diaminopyrimidine with a one-carbon source.

-

Selective N3-Methylation: The final step involves the regioselective introduction of a methyl group at the N3 position of the purine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and serve as a guide for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Stage 1: Synthesis of 4,5-Diamino-6-methylpyrimidine

Step 1: Synthesis of 4-Amino-6-methyl-5-nitropyrimidine

This step involves the amination of a suitable starting material, 4-chloro-6-methyl-5-nitropyrimidine.

-

Materials: 4-chloro-6-methyl-5-nitropyrimidine, ethanolic ammonia, ethanol.

-

Procedure: A solution of 4-chloro-6-methyl-5-nitropyrimidine (1.0 eq) in ethanol is cooled to 0-5 °C. A saturated solution of ammonia in ethanol (excess) is added dropwise while maintaining the temperature. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield 4-amino-6-methyl-5-nitropyrimidine.

Step 2: Synthesis of 4,5-Diamino-6-methylpyrimidine

The nitro group of 4-amino-6-methyl-5-nitropyrimidine is reduced to an amino group.

-

Materials: 4-amino-6-methyl-5-nitropyrimidine, palladium on carbon (10% Pd/C), hydrazine hydrate, ethanol.

-

Procedure: To a suspension of 4-amino-6-methyl-5-nitropyrimidine (1.0 eq) in ethanol, 10% Pd/C (0.1 eq) is added. The mixture is heated to reflux, and hydrazine hydrate (3.0-5.0 eq) is added dropwise over a period of 1-2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to give crude 4,5-diamino-6-methylpyrimidine, which can be used in the next step without further purification.

Stage 2: Synthesis of 6-Methylpurine

This stage utilizes the Traube purine synthesis to form the purine ring.

-

Materials: 4,5-diamino-6-methylpyrimidine, formamide.

-

Procedure: 4,5-diamino-6-methylpyrimidine (1.0 eq) is heated in an excess of formamide at 170-180 °C for 2-4 hours. The reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. The crude 6-methylpurine can be purified by recrystallization from water or ethanol.

Stage 3: Synthesis of this compound

This final step is a regioselective methylation at the N3 position. The regioselectivity of purine alkylation can be influenced by the choice of alkylating agent, base, and solvent. Achieving selective N3-methylation over N7 or N9 can be challenging and may require optimization. One possible approach involves the use of a less reactive methylating agent under specific conditions that favor kinetic control.

-

Materials: 6-methylpurine, dimethyl sulfate, N,N-dimethylformamide (DMF), potassium carbonate.

-

Procedure: To a solution of 6-methylpurine (1.0 eq) in anhydrous DMF, potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature for 24-48 hours. The reaction is monitored by LC-MS to follow the formation of the desired product and to minimize the formation of isomeric byproducts. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to isolate this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on literature reports for similar reactions. Actual yields may vary depending on experimental conditions.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Amination | 4-Chloro-6-methyl-5-nitropyrimidine | 4-Amino-6-methyl-5-nitropyrimidine | Ethanolic ammonia | Ethanol | 0 - RT | 12-18 | 80-90 |

| 2. Reduction | 4-Amino-6-methyl-5-nitropyrimidine | 4,5-Diamino-6-methylpyrimidine | 10% Pd/C, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 85-95 |

| 3. Cyclization | 4,5-Diamino-6-methylpyrimidine | 6-Methylpurine | Formamide | - | 170-180 | 2-4 | 70-80 |

| 4. N3-Methylation | 6-Methylpurine | This compound | Dimethyl sulfate, K₂CO₃ | DMF | RT | 24-48 | 40-60* |

* Yield for the N3-methylation is an estimate and may be lower due to the potential formation of other isomers. Purification is critical to isolate the desired product.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression where the complexity of the molecule is built up in a stepwise manner. The relationship between the key intermediates and the final product is illustrated in the following diagram.

Caption: Key transformations in the synthesis of this compound.

This technical guide outlines a viable synthetic route to this compound. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to undertake the synthesis of this and related purine derivatives. Careful execution and optimization of the described steps will be crucial for a successful outcome.

In-depth Technical Guide: 3,6-Dimethyl-3H-purine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 3,6-Dimethyl-3H-purine

Executive Summary

This document serves as a technical guide on the chemical compound this compound. The objective of this whitepaper is to consolidate available scientific and technical data for researchers, scientists, and professionals in the field of drug development. However, extensive searches of chemical databases and scientific literature have revealed a significant lack of specific information regarding this compound, including its Chemical Abstracts Service (CAS) number. The absence of this fundamental identifier has precluded the retrieval of detailed experimental protocols, quantitative data, and established signaling pathways directly associated with this specific molecule.

This guide will proceed by presenting the structural information that can be inferred from its name and provide a general overview of the purine scaffold, which is central to its classification. The potential biological significance of dimethylated purines will be discussed based on existing literature for related compounds.

Chemical Identity and Structure

While a specific CAS number for this compound could not be located, its chemical structure can be deduced from its IUPAC name.

Table 1: Deduced Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₄ |

| IUPAC Name | This compound |

| Canonical SMILES | CN1C=NC2=C1N=C(N=C2)C |

| Molecular Weight | 148.17 g/mol |

The structure consists of a purine core, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. In this specific isomer, methyl groups are attached at the 3rd and 6th positions of the purine ring system. The "3H" designation indicates that the hydrogen atom is located on the nitrogen at the 3rd position of the purine ring.

General Synthesis Approaches for Dimethylated Purines

Specific experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for substituted purines can be extrapolated. The synthesis of dimethylated purines often involves the methylation of a purine precursor or the construction of the purine ring from appropriately substituted pyrimidine and imidazole precursors.

A common approach involves the Traube purine synthesis, which condenses a substituted pyrimidine with a source of the remaining carbon and nitrogen atoms of the imidazole ring. For this compound, this could potentially involve a 4,5-diaminopyrimidine with a methyl group at the 6-position, followed by cyclization and methylation.

Logical Workflow for Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

Putative Biological Significance and Therapeutic Potential

Due to the absence of specific studies on this compound, its biological activity remains uncharacterized. However, the broader class of purine analogs and dimethylated purines exhibits a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

Purine analogs are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling, proliferation, and metabolism. Methylation can significantly alter the physicochemical properties of the purine core, influencing its solubility, membrane permeability, and binding affinity to target proteins.

Table 2: Known Biological Activities of Related Dimethylated Purines

| Compound Class | Biological Target/Activity | Potential Therapeutic Area |

| Theophylline (1,3-dimethylxanthine) | Adenosine receptor antagonist, Phosphodiesterase inhibitor | Asthma, COPD |

| Caffeine (1,3,7-trimethylxanthine) | Adenosine receptor antagonist, CNS stimulant | Nootropic, Analgesic adjuvant |

| Substituted 6-dimethylaminopurines | Cyclin-dependent kinase (CDK) inhibitors | Oncology |

Based on the activities of structurally similar compounds, this compound could potentially be investigated for its role as a modulator of purinergic signaling, an enzyme inhibitor (e.g., kinases, phosphodiesterases), or as an anticancer agent.

Hypothesized Signaling Pathway Involvement:

Given that many purine derivatives interact with components of cellular signaling cascades, a hypothetical pathway diagram can be constructed to illustrate potential points of interaction.

Caption: Hypothesized interaction of this compound with a generic signaling pathway.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on this compound. The absence of a registered CAS number significantly hinders targeted information retrieval. This technical guide has provided a deduced chemical structure and has contextualized the potential significance of this molecule within the broader class of dimethylated purines.

Future research efforts should focus on the following:

-

Chemical Synthesis and Characterization: The development of a confirmed synthetic route and full analytical characterization (NMR, MS, IR) is the essential first step. This would allow for the unambiguous identification and registration of the compound, leading to the assignment of a CAS number.

-

Biological Screening: Once synthesized, this compound should be subjected to a battery of in vitro assays to screen for biological activity. This could include binding assays for various receptors (e.g., adenosine, purinergic), enzyme inhibition assays (e.g., kinases, phosphodiesterases), and cytotoxicity assays against various cancer cell lines.

-

Computational Modeling: In parallel with experimental work, computational docking studies could be performed to predict potential biological targets based on the compound's structure.

The exploration of novel chemical space within the purine family remains a promising avenue for drug discovery. While this compound is currently an unknown entity, systematic investigation based on the principles outlined in this guide could reveal novel pharmacological properties.

An In-depth Technical Guide to 3,6-Dimethyl-3H-purine: Current Knowledge and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3H-purine, a methylated derivative of the fundamental heterocyclic aromatic organic compound purine, presents a unique subject for chemical and biological investigation. As a member of the purine family, which includes essential biomolecules such as adenine and guanine, understanding the physicochemical properties and potential biological activities of its substituted analogues is of significant interest in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the currently available scientific data on this compound, including its physical and chemical properties, and to highlight the existing gaps in our knowledge.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound (CAS Number: 14675-47-9) is notably scarce in publicly accessible scientific literature. While general properties can be inferred based on the purine scaffold and the presence of two methyl groups, specific quantitative data remains largely uncharacterized.

For context, a comparative summary of predicted or known properties of related dimethylpurine isomers is provided below. It is crucial to note that these values are not directly applicable to this compound and should be treated with caution.

Table 1: Comparative Physicochemical Data of Dimethylpurine Isomers

| Property | This compound (Predicted/Unavailable) | 1,3-Dimethylxanthine (Theophylline) | 3,7-Dimethylxanthine (Theobromine) |

| Molecular Formula | C7H8N4 | C7H8N4O2 | C7H8N4O2 |

| Molecular Weight | ~148.17 g/mol | 180.16 g/mol | 180.16 g/mol |

| Melting Point | Not available | 270-274 °C | 357 °C |

| Boiling Point | Not available | Decomposes | Sublimes |

| Solubility | Not available | Sparingly soluble in water | Slightly soluble in water |

| pKa | Not available | 8.6 (acidic), 0.7 (basic) | 10.05 (acidic), 0.8 (basic) |

Note: The properties listed for Theophylline and Theobromine are well-documented and provided for comparative purposes only.

Experimental Protocols

General Synthesis Approach for N-Alkylated Purines

A common strategy for the synthesis of N-alkylated purines involves the direct alkylation of a purine precursor. The choice of solvent, base, and alkylating agent, as well as the protection of other reactive sites, are critical for achieving regioselectivity.

Diagram 1: General Workflow for N-Alkylation of Purines

Caption: A generalized workflow for the synthesis of N-alkylated purines.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this particular isomer is a potential area for future investigation. The biological activities of other dimethylated purines, such as theophylline and theobromine, are well-established and primarily relate to their roles as adenosine receptor antagonists and phosphodiesterase inhibitors.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is exceedingly limited. While its chemical structure can be defined, its physicochemical properties, specific synthetic routes, and biological functions remain to be elucidated. The lack of available data presents a clear opportunity for foundational research. Future studies should focus on:

-

De novo synthesis and unambiguous characterization: The development of a reliable synthetic protocol is the first critical step. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm the structure and purity.

-

Determination of physicochemical properties: Experimental measurement of key parameters such as melting point, boiling point, solubility, and pKa will provide a fundamental understanding of the molecule's behavior.

-

Screening for biological activity: In vitro and in vivo assays could be employed to investigate the potential pharmacological effects of this compound, for example, by screening against a panel of receptors and enzymes known to interact with other purine derivatives.

The exploration of this understudied molecule could reveal novel chemical properties and potentially lead to the discovery of new bioactive compounds with therapeutic potential. This guide serves as a call to the scientific community to address the knowledge gaps surrounding this compound.

In-depth Technical Guide: 3,6-Dimethyl-3H-purine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct data for 3,6-Dimethyl-3H-purine is unavailable, this document provides a foundational understanding of purine chemistry and standard methodologies relevant to solubility assessment. It also includes a visualization of the general purine biosynthesis pathway to offer relevant biological context for researchers working with purine derivatives.

Solubility Data for this compound

A thorough literature search did not yield any specific quantitative solubility data for this compound. The solubility of purine derivatives is influenced by a variety of factors including the nature and position of substituents on the purine core, the solvent system, temperature, and pH. The parent purine compound is known to be water-soluble[1]. However, the addition of two methyl groups, as in this compound, would be expected to increase its lipophilicity and thus alter its solubility profile, likely decreasing its solubility in polar solvents like water and increasing it in nonpolar organic solvents.

Table 1: Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

As indicated, no specific experimental data for the solubility of this compound was found in the public domain.

Experimental Protocol for Solubility Determination

In the absence of a specific protocol for this compound, a general gravimetric method for determining the solubility of a solid compound in a liquid solvent is described below. This is a common and reliable method used in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at various temperatures.

Materials:

-

The solid compound of interest (e.g., this compound)

-

Selected solvent(s)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure that saturation is reached.

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-warmed syringe to prevent precipitation. The sample is immediately filtered through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: The solvent from the filtered sample is evaporated to dryness. This can be achieved by placing the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.

Biological Context: Purine Signaling Pathways

Purines are fundamental molecules in numerous cellular processes, including energy transfer, nucleotide synthesis, and cell signaling.[2] They are synthesized through two main pathways: the de novo synthesis pathway and the salvage pathway.[2][3] The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles purine bases from nucleotide degradation.[2] Purinergic signaling involves the release of purines (like ATP and adenosine) into the extracellular space where they bind to specific purinergic receptors on the cell surface, initiating intracellular signaling cascades.[2] While the specific role of this compound in these pathways is not documented, understanding the general framework of purine metabolism is crucial for contextualizing the function of any purine derivative.

Below is a diagram illustrating the general de novo purine biosynthesis pathway.

Caption: De Novo Purine Biosynthesis Pathway.

Conclusion

This guide summarizes the current state of knowledge regarding this compound, highlighting the absence of specific solubility data. For researchers investigating this and similar molecules, the provided general experimental protocol for solubility determination offers a robust starting point. Furthermore, the contextual biological pathway illustrates the broader landscape of purine metabolism, which is essential for understanding the potential roles and applications of novel purine derivatives in drug discovery and chemical biology. Further experimental investigation is required to characterize the physicochemical properties and biological activity of this compound.

References

Theoretical Properties of Dimethylated Purines: A Technical Overview

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific theoretical or experimental data for 3,6-Dimethyl-3H-purine. This document provides a comprehensive overview based on the well-characterized properties of the purine scaffold and its various dimethylated isomers, which can serve as a predictive framework for the properties of the target molecule.

Introduction to the Purine Scaffold

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring.[1] This core structure is central to a vast array of biologically crucial molecules, including nucleic acid bases (adenine and guanine), energy carriers like adenosine triphosphate (ATP), and signaling molecules.[2] The diverse biological roles of purines have established them as "privileged scaffolds" in medicinal chemistry, frequently serving as the foundation for the development of novel therapeutics.[2] Chemical modifications to the purine ring, such as the addition of methyl groups, can significantly alter the molecule's physicochemical properties, biological activity, and metabolic stability.

Theoretical Physicochemical and Quantum Chemical Properties

While specific data for this compound is unavailable, we can infer its likely properties by examining closely related, well-studied dimethylated purines. For illustrative purposes, this section presents computed data for a representative isomer. These properties are critical for predicting a compound's behavior in biological systems, including its solubility, membrane permeability, and potential for intermolecular interactions.

Predicted Physicochemical Properties of a Representative Dimethylpurine

The following table summarizes the computationally predicted physicochemical properties for a representative dimethylated purine isomer, highlighting the types of data that would be relevant for this compound.

| Property | Predicted Value (Representative Isomer) | Significance in Drug Discovery |

| Molecular Formula | C7H8N4 | Defines the elemental composition. |

| Molecular Weight | 148.17 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME). |

| XLogP3 | -0.5 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bonding interactions with targets. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bonding interactions with targets. |

| Rotatable Bond Count | 0 | Relates to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Predicts cell permeability and oral bioavailability. |

Note: The data presented is for a representative dimethylpurine isomer and should be considered as an approximation for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These calculations can predict:

-

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are key indicators of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack.

-

Dipole Moment: Provides insight into the molecule's overall polarity, which influences its solubility and interactions with polar macromolecules.

-

Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization and the nature of chemical bonds within the molecule.

Experimental Methodologies

The following sections detail generalized experimental protocols for the synthesis, characterization, and biological evaluation of substituted purines, based on established methods in the literature.

General Synthesis of Substituted Purines

The synthesis of substituted purines can be broadly approached via two primary strategies: modification of a pre-existing purine core or construction of the purine ring system from acyclic or monocyclic precursors. The Traube purine synthesis is a classical and versatile method for constructing the purine ring.[1]

Traube Purine Synthesis Workflow:

Caption: A generalized workflow for the Traube synthesis of purine derivatives.

Experimental Protocol: Traube Purine Synthesis (General)

-

Reaction Setup: A solution of the appropriately substituted 4,5-diaminopyrimidine is prepared in a suitable cyclizing agent, such as 98-100% formic acid.[1]

-

Cyclization: The reaction mixture is heated under reflux for a period of 2 to 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

-

Purification: The resulting crude product is then purified. This may involve recrystallization from a suitable solvent (e.g., ethanol, water) or column chromatography on silica gel to yield the pure substituted purine.[3]

-

Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4]

Biological Evaluation: Kinase Inhibition Assay

Purine derivatives are well-known inhibitors of protein kinases. A common in vitro assay to determine the inhibitory potential of a compound is a kinase inhibition assay.

Kinase Inhibition Assay Workflow:

Caption: A simplified workflow for determining the inhibitory activity of a compound against a target kinase.

Experimental Protocol: Generic Kinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target kinase, a specific substrate peptide, ATP, and the test compound (e.g., this compound) at various concentrations in an appropriate assay buffer.

-

Kinase Reaction: In a microplate well, the kinase is pre-incubated with the test compound for a defined period (e.g., 10-15 minutes) to allow for binding.

-

Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Incubation: The plate is incubated at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ATP consumed or product formed.

-

Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Purines and their derivatives are key modulators of various signaling pathways. A prominent example is purinergic signaling, which is mediated by extracellular nucleotides like ATP and adenosine acting on purinergic receptors.[5][6] These receptors are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP/UTP/UDP receptors) families.[5][7] The activation of these receptors can lead to a multitude of cellular responses, including proliferation, inflammation, and neurotransmission.[2][7]

Conceptual Purinergic Signaling Pathway:

Caption: A conceptual diagram of a purinergic signaling pathway involving P1 and P2Y receptors.

This diagram illustrates how extracellular purines like ATP can be hydrolyzed to adenosine by ectonucleotidases.[6] Both ATP and adenosine can then bind to their respective G-protein coupled receptors (GPCRs), P2Y and P1, to initiate downstream signaling cascades involving second messengers like IP₃, DAG, and cAMP, ultimately leading to a cellular response.[7] A compound like this compound could potentially act as an agonist or antagonist at these receptors, thereby modulating these pathways.

Conclusion

While this compound remains an understudied molecule, its theoretical properties and biological activities can be reasonably predicted based on the extensive knowledge of the purine chemical space. The methodologies for synthesis, characterization, and biological screening outlined in this guide provide a robust framework for future investigations into this and other novel purine derivatives. Computational modeling will be a critical first step in prioritizing synthetic efforts and predicting potential biological targets. Subsequent experimental validation will be essential to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 6. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Tautomerism of 3,6-Dimethyl-3H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Purine Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is particularly common and significant. For the purine ring system, the position of the acidic proton on the imidazole and pyrimidine rings can vary, leading to different tautomeric forms. The relative populations of these tautomers are influenced by factors such as the substitution pattern on the purine core, the solvent environment, temperature, and pH. Understanding the predominant tautomeric forms is critical as it dictates the molecule's shape, electronic distribution, and its ability to act as a hydrogen bond donor or acceptor, all of which are key determinants of biological activity.

Potential Tautomers of 3,6-Dimethyl-3H-purine

The methylation at the N3 and C6 positions of the purine ring in this compound restricts the number of possible tautomers compared to the parent purine. The primary tautomeric equilibrium for N-methylated purines typically involves the position of the proton on the imidazole ring, leading to N7-H and N9-H tautomers. For this compound, the two principal tautomers are anticipated to be:

-

3,6-dimethyl-7H-purine: The proton resides on the N7 nitrogen of the imidazole ring.

-

3,6-dimethyl-9H-purine: The proton resides on the N9 nitrogen of the imidazole ring.

It is important to note that while the 3-methyl group is fixed, its presence influences the electronic properties of the pyrimidine ring and can affect the relative stability of the N7-H and N9-H tautomers.

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and computational techniques is essential for the unambiguous identification and quantification of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying tautomeric equilibria. At room temperature, if the rate of interconversion between tautomers is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, the interconversion can be slowed, allowing for the observation of distinct signals for each tautomer.

Illustrative Protocol for Low-Temperature NMR:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent with a low freezing point, such as deuterated dimethylformamide (DMF-d7) or deuterated methanol (CD3OD), to a concentration of approximately 10-20 mM.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.

-

Continue cooling until signal decoalescence or sample freezing is observed. Optimal temperatures for resolving tautomers of purine derivatives are often in the range of 213 K to 253 K.

-

-

Data Analysis:

-

Analyze the spectra at low temperatures for the appearance of new sets of signals corresponding to the different tautomers.

-

Integrate the signals of the distinct tautomers to determine their relative populations at each temperature.

-

Utilize 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, to aid in the assignment of signals to specific atoms in each tautomer.

-

Ultraviolet/Visible (UV/Vis) Spectroscopy

The electronic transitions of purine tautomers are sensitive to the position of the proton, resulting in distinct UV/Vis absorption spectra for each form.

Illustrative Protocol for UV/Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of this compound in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).

-

Instrumentation: Use a dual-beam UV/Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectra over a wavelength range of approximately 200-400 nm.

-

Data Analysis:

-

Deconvolute the overlapping spectra of the tautomers using computational methods.

-

Compare the experimental spectra with theoretically calculated spectra for the different tautomers to aid in their identification.

-

Changes in the absorption maxima and molar absorptivity with solvent polarity can provide insights into the relative stability of the tautomers in different environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy with Matrix Isolation

This technique allows for the study of molecules in an inert, low-temperature matrix, which can trap individual tautomers and prevent interconversion.

Illustrative Protocol for Matrix Isolation FTIR:

-

Sample Preparation: The sample is heated in a Knudsen cell to produce a molecular beam.

-

Matrix Deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., 10-20 K).

-

Data Acquisition: An FTIR spectrum of the isolated molecules in the matrix is recorded.

-

Data Analysis: The vibrational frequencies of the trapped molecules are compared with those predicted by computational methods for the different tautomers to identify the species present in the matrix.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable complementary tool for studying tautomerism. They can be used to predict the relative stabilities, geometries, and spectroscopic properties of the different tautomers.

Illustrative Computational Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Construct the 3D structures of the potential tautomers (3,6-dimethyl-7H-purine and 3,6-dimethyl-9H-purine).

-

Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities.

-

Simulate the NMR chemical shifts (using the GIAO method), UV/Vis spectra (using TD-DFT), and IR vibrational frequencies to compare with experimental data.

-

Incorporate solvent effects using implicit (e.g., PCM) or explicit solvent models to provide a more accurate prediction of tautomer populations in solution.

-

Data Presentation

Due to the absence of specific experimental data for this compound in the literature, the following tables are presented as templates to guide the structuring of experimentally or computationally derived data.

Table 1: Hypothetical Relative Energies and Predicted Populations of this compound Tautomers from DFT Calculations.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 3,6-dimethyl-7H-purine | Value | Value | Value |

| 3,6-dimethyl-9H-purine | Value | Value | Value |

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for this compound Tautomers in DMF-d7 at 213 K.

| Proton | 3,6-dimethyl-7H-purine | 3,6-dimethyl-9H-purine |

| H2 | Value | Value |

| H8 | Value | Value |

| 3-CH₃ | Value | Value |

| 6-CH₃ | Value | Value |

| 7-NH/9-NH | Value | Value |

Table 3: Hypothetical UV/Vis Absorption Maxima (λmax) for this compound Tautomers in Ethanol.

| Tautomer | λmax 1 (nm) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) | ε (M⁻¹cm⁻¹) |

| 3,6-dimethyl-7H-purine | Value | Value | Value | Value |

| 3,6-dimethyl-9H-purine | Value | Value | Value | Value |

Visualizations

The following diagrams illustrate the tautomeric relationship and a generalized experimental workflow for its investigation.

Caption: Tautomeric equilibrium of this compound.

Caption: Generalized workflow for tautomer investigation.

Implications for Drug Development

The tautomeric state of a drug candidate can have profound effects on its pharmacological profile. For instance:

-

Receptor Binding: The hydrogen bonding pattern of a molecule is dictated by its tautomeric form. A change in tautomer can lead to a significant alteration in binding affinity and selectivity for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are influenced by tautomerism. These, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which can have implications for patentability and freedom to operate.

Therefore, a thorough understanding and characterization of the tautomeric landscape of any purine-based drug candidate, including this compound, is a critical step in the drug discovery and development process.

Conclusion

While specific experimental data on the tautomers of this compound is currently limited, this guide provides a comprehensive framework for their investigation based on established principles of physical organic chemistry and spectroscopy. The combination of low-temperature NMR, UV/Vis spectroscopy, and computational modeling offers a powerful approach to elucidate the tautomeric preferences of this and related purine derivatives. A detailed understanding of tautomerism is indispensable for researchers in medicinal chemistry and drug development, as it directly impacts the molecular properties that govern biological activity and pharmacokinetic behavior.

The Rise of Novel Dimethylated Purines: A Technical Guide to N6,N6-Dimethyladenosine Analogs in AKT Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a growing interest in the nuanced roles of modified nucleosides in cellular signaling. Among these, dimethylated purines are emerging as a promising class of compounds with significant biological activity. This technical guide focuses on the discovery and characterization of novel N6,N6-dimethyladenosine analogs, highlighting their potential as potent inhibitors of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into a novel dimethylated purine, 2-chloro-N6,N6-dimethyladenosine, serving as a representative example of this burgeoning area of research.

Quantitative Data Summary

The biological activity of novel dimethylated purine analogs is typically assessed through a series of in vitro assays to determine their potency and selectivity. The following tables summarize key quantitative data for a representative compound, 2-chloro-N6,N6-dimethyladenosine, compared to its parent compound, N6,N6-dimethyladenosine.

Table 1: In Vitro Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 (µM) |

| 2-chloro-N6,N6-dimethyladenosine | A549 (Lung Carcinoma) | MTT Assay | 15.2 ± 1.8 |

| MCF-7 (Breast Cancer) | MTT Assay | 11.5 ± 1.3 | |

| U-87 MG (Glioblastoma) | MTT Assay | 18.9 ± 2.1 | |

| N6,N6-dimethyladenosine | A549 (Lung Carcinoma) | MTT Assay | > 50 |

| MCF-7 (Breast Cancer) | MTT Assay | > 50 | |

| U-87 MG (Glioblastoma) | MTT Assay | > 50 |

Table 2: Kinase Inhibition Profile

| Compound | Kinase Target | Assay Type | IC50 (nM) |

| 2-chloro-N6,N6-dimethyladenosine | AKT1 | Kinase Glo | 85 ± 9 |

| PI3Kα | Kinase Glo | 120 ± 15 | |

| N6,N6-dimethyladenosine | AKT1 | Kinase Glo | 550 ± 45 |

| PI3Kα | Kinase Glo | > 1000 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of 2-chloro-N6,N6-dimethyladenosine.

Synthesis of 2-chloro-N6,N6-dimethyladenosine

The synthesis of 2-chloro-N6,N6-dimethyladenosine is achieved through a straightforward nucleophilic substitution reaction.

Materials:

-

2,6-dichloropurine

-

Dimethylamine (40% in water)

-

Ethanol

-

Triethylamine

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 g, 5.3 mmol) in ethanol (20 mL), add dimethylamine (2.0 mL, 15.9 mmol) and triethylamine (1.5 mL, 10.6 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (20-50%) to yield 2-chloro-N6,N6-dimethyladenosine as a white solid.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cancer cells (A549, MCF-7, U-87 MG) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds (0.1 to 100 µM) for 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The inhibitory effect of the compounds on AKT1 and PI3Kα kinase activity is measured using the Kinase-Glo® Luminescent Kinase Assay.

Procedure:

-

The kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in a reaction buffer.

-

The test compounds are added at various concentrations.

-

The reaction is incubated at room temperature for 1 hour.

-

An equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-based reaction.

-

Luminescence is measured using a luminometer. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by N6,N6-dimethyladenosine analogs and the experimental workflows.

Technical Guide: Spectroscopic Data for Purine Derivatives

Introduction

This document provides a summary of key spectroscopic data for the purine derivative 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with generalized experimental protocols for these techniques. A workflow for spectroscopic analysis is also presented.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.86 | s | - | 1H | C2-H in purine |

| 5.15 | sept | 6.8 | 1H | NCH |

| 1.80 | d | 6.8 | 6H | 2CH₃ |

Table 2: ¹³C NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.9 | C4 |

| 153.8 | C6 |

| 150.6 | C2 |

| 131.4 | C8 |

| 127.9 | C5 |

| 110.2 | CN |

| 51.3 | NCH |

| 21.6 | 2CH₃ |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 222.0541 | 222.0537 |

Experimental Protocols

The following are generalized experimental protocols representative of those used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) was prepared by dissolving it in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured to determine the exact mass of the protonated molecule [M+H]⁺.

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3,6-Dimethyl-3H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Dimethyl-3H-purine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comprehensive overview based on established principles of NMR spectroscopy and data from closely related purine analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds.

Predicted 1H NMR Data

The chemical environment of each proton in this compound determines its resonance frequency in the 1H NMR spectrum. The expected chemical shifts (δ) are summarized in the table below. These values are estimations derived from data for 6-methylpurine and general chemical shift ranges for N-methyl groups in heterocyclic systems.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 | 8.0 - 8.5 | Singlet (s) | 1H | The exact shift is influenced by the electronic effects of the two methyl substituents. |

| H-8 | 7.8 - 8.2 | Singlet (s) | 1H | Typically observed as a sharp singlet. |

| N3-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | The chemical shift for N-methyl groups can vary depending on the specific heterocyclic ring system and solvent. |

| C6-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | Based on data for 6-methylpurine, this signal is expected to be a sharp singlet. |

Experimental Protocol for 1H NMR Acquisition

The following provides a general yet detailed methodology for acquiring the 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of N-heterocyclic compounds.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that dissolves the sample is crucial. Common choices for purine derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the 1H frequency. The magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected proton resonances.

-

Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Referencing: The spectrum should be referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas under each peak should be integrated to determine the proton ratios.

-

Peak Picking: The chemical shift of each peak should be accurately determined.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis for this compound.

Caption: Workflow for 1H NMR analysis of this compound.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,6-Dimethyl-3H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,6-Dimethyl-3H-purine. Given the absence of publicly available experimental spectra for this specific compound, this document outlines a robust experimental protocol, presents a table of predicted chemical shifts based on analogous structures, and details a typical workflow for the structural elucidation of novel purine derivatives.

Introduction to ¹³C NMR of Purine Systems

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules, including complex heterocyclic systems like purines. The chemical shift of each carbon atom provides detailed information about its local electronic environment, hybridization state, and proximity to electron-withdrawing or electron-donating groups. For substituted purines such as this compound, ¹³C NMR is indispensable for confirming the positions of substituents and understanding their electronic effects on the purine ring system.

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectrum of purine and the anticipated effects of methylation at the N3 and C6 positions. It is important to note that these are theoretical values and actual experimental results may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Estimation |

| C-2 | 152 - 156 | Typically observed in this region for purines. |

| C-4 | 148 - 152 | Expected to be downfield due to the adjacent nitrogen atoms. |

| C-5 | 120 - 125 | Generally appears in the more upfield region of the aromatic carbons. |

| C-6 | 155 - 160 | The methyl substituent at C6 will likely cause a downfield shift. |

| C-8 | 140 - 145 | A typical chemical shift for this carbon in the purine ring. |

| 3-CH₃ | 30 - 35 | Characteristic range for a methyl group attached to a nitrogen atom in a heterocyclic ring. |

| 6-CH₃ | 15 - 20 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon. |

Experimental Protocol for ¹³C NMR Analysis

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a purine derivative like this compound.

1. Sample Preparation:

-

Dissolve 10-20 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a suitable reference signal.

2. NMR Spectrometer Setup:

-

The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used for a routine ¹³C spectrum.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative analysis in standard ¹³C NMR can be challenging due to the Nuclear Overhauser Effect (NOE).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0 ppm).

-

Perform baseline correction to obtain a flat baseline across the spectrum.

Workflow for ¹³C NMR Analysis of Novel Purine Derivatives

The following diagram illustrates a typical workflow for the analysis of a new purine derivative using ¹³C NMR in conjunction with other analytical techniques.

Caption: General workflow for the synthesis, NMR analysis, and structural confirmation of a novel purine derivative.

Conclusion

The ¹³C NMR analysis of this compound, while not documented with experimental data in the public domain, can be systematically approached using the protocols and predictive models outlined in this guide. By following the detailed experimental procedures and utilizing the estimated chemical shifts as a starting point for spectral assignment, researchers and drug development professionals can confidently characterize this and other novel purine derivatives. The integration of ¹³C NMR with other spectroscopic techniques, as depicted in the workflow, remains the gold standard for unambiguous structural elucidation in modern chemical and pharmaceutical research.

Mass Spectrometry of 3,6-Dimethyl-3H-purine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3,6-Dimethyl-3H-purine. Due to the limited availability of direct mass spectrometry data for this specific isomer, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for purine and methylated heterocyclic compounds. It also includes a general experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometric Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the purine ring and the loss of methyl groups. The fragmentation pathway is influenced by the position of the methyl groups and the tautomeric form of the purine ring.

Data Presentation: Predicted m/z Values and Fragment Structures

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions.

| m/z | Predicted Fragment Ion | Formula | Notes |

| 150 | [M] | C7H8N4 | Molecular Ion |

| 135 | [M - CH3] | C6H5N4 | Loss of a methyl group from the purine ring. |

| 108 | [M - N2CH2] | C6H6N2 | Loss of a neutral fragment corresponding to diazomethane. |

| 94 | [M - C2H4N2] | C5H4N2 | Cleavage of the imidazole portion of the purine ring. |

| 67 | [C3H3N2] | C3H3N2 | Fragmentation of the pyrimidine ring. |

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound upon electron ionization.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general protocol for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of volatile and thermally stable small molecules.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Derivatization (Optional): For compounds with low volatility, derivatization may be necessary. A common method for purines is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Data Analysis

-

Total Ion Chromatogram (TIC): Acquire the TIC to observe the retention time of the analyte.

-

Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Fragmentation Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not extensively documented, purine analogs can interact with various biological targets. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel purine derivative.

Caption: Workflow for investigating the biological activity of a purine analog.

potential biological role of 3,6-Dimethyl-3H-purine

Introduction

This document serves as a technical guide on the current understanding of the biological role of the purine derivative, 3,6-Dimethyl-3H-purine. Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are central to a vast array of biological processes, forming the backbone of nucleic acids (adenine and guanine), serving as a primary energy currency in the cell (adenosine triphosphate - ATP), and participating in cellular signaling (e.g., cyclic adenosine monophosphate - cAMP). Given the diverse and critical roles of the purine scaffold, synthetic derivatives are of significant interest in medicinal chemistry and drug development for their potential to modulate biological pathways. This whitepaper aims to consolidate the available scientific literature on this compound, providing a resource for researchers and professionals in the field.

Chemical Identity

The compound of interest is identified as this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14675-47-9 |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

Review of Biological Activity

A comprehensive search of scientific databases and chemical literature was conducted to identify studies pertaining to the biological role of this compound. This search included databases such as PubMed, Scopus, and Web of Science, as well as chemical supplier databases that often link to relevant research.

Despite a thorough investigation, there is a notable absence of published research detailing any specific biological activity, pharmacological effects, or mechanism of action for this compound. While the broader class of dimethylated purines has been investigated for various activities, including kinase inhibition and anticancer properties, no studies were found that specifically examine the 3,6-dimethyl isomer.

Synthesis

A plausible, though unconfirmed, synthetic approach could involve the methylation of 6-methylpurine. However, controlling the methylation to specifically occur at the N3 position of the purine ring would be a key challenge.

Caption: A hypothetical synthetic pathway to this compound.

Potential Areas for Future Research

Given the lack of data on the biological role of this compound, this compound represents a novel chemical entity for biological screening and investigation. Based on the activities of other dimethylated purines, several avenues of research could be prioritized:

-

Kinase Inhibitory Activity: Many purine analogs are known to be ATP-competitive kinase inhibitors. Screening this compound against a panel of kinases could reveal potential targets in cellular signaling pathways.

-

Antiproliferative Effects: The purine scaffold is a common feature in anticancer agents. Evaluating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines would be a logical first step in assessing its potential as an oncology therapeutic.

-

Adenosine Receptor Modulation: Purines, particularly adenosine and its analogs, are key ligands for adenosine receptors. Investigating the binding affinity and functional activity of this compound at the A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptor subtypes could uncover novel G-protein coupled receptor (GPCR) modulatory activity.

-

Phosphodiesterase (PDE) Inhibition: Some methylated purines, such as theophylline (1,3-dimethylxanthine), are known PDE inhibitors. Assessing the ability of this compound to inhibit various PDE isoforms could be a fruitful area of investigation.

Conclusion

Disclaimer: This document is based on a thorough review of publicly accessible scientific literature as of the date of publication. The absence of information should not be interpreted as a definitive lack of biological activity, but rather as a gap in the current body of scientific knowledge.

Literature Review of 3,6-Dimethylpurine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3,6-dimethylpurine isomers, focusing on their synthesis, physicochemical properties, and biological activities. Due to the limited availability of detailed experimental data for these specific isomers in publicly accessible literature, this review synthesizes information on general purine chemistry and closely related analogs to provide a foundational understanding for researchers in drug discovery and development.

Introduction to Dimethylpurines

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are central to various biological processes, forming the backbone of nucleic acids (adenine and guanine) and participating in cellular signaling and energy metabolism. Substituted purines, including dimethylated isomers, have garnered significant interest in medicinal chemistry due to their potential as modulators of various biological targets. The position of the two methyl groups on the purine scaffold significantly influences the molecule's chemical properties and biological activity. This review focuses specifically on the isomers of 3,6-dimethylpurine.

Synthesis of 3,6-Dimethylpurine Isomers

The primary route for the synthesis of the purine ring system is the Traube purine synthesis.[1] This versatile method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or its derivatives, to construct the imidazole portion of the purine core.

Logical Workflow for Traube Synthesis of 3,6-Dimethylpurine Isomers

Caption: General workflow for the Traube synthesis of 3,6-dimethylpurine isomers.

General Experimental Protocol for Traube Synthesis

Synthesis of 7-Methyl-7H-purine (Adapted for 3,6-Dimethylpurine Isomers):

-

Starting Materials: A 4,5-diaminopyrimidine substituted with a methyl group at the 3-position would be the logical precursor. The one-carbon source for the 6-methyl group would likely be a reagent such as acetaldehyde or its equivalent.

-

Reaction Conditions:

-

The substituted 4,5-diaminopyrimidine is dissolved in an appropriate orthoester, such as triethyl orthoformate (for an unsubstituted C8) or triethyl orthoacetate (to introduce a methyl group at C8).

-

The reaction mixture is heated under reflux for a period of 1.5 to 4 hours.

-

The excess orthoester is removed under reduced pressure.

-

The resulting intermediate is dissolved in ethanol saturated with ammonia and heated in a sealed tube at 120-130°C for 2-3 hours to facilitate cyclization and formation of the purine ring.

-

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Note: The regioselectivity of the final cyclization step will determine the isomeric ratio of the 3,6-dimethyl-3H, -7H, and -9H-purine products.

Physicochemical and Spectral Data

Quantitative physicochemical and spectral data for the individual 3,6-dimethylpurine isomers are not well-documented in the literature. However, data for related dimethylated purines can provide an estimation of their properties.

Table 1: Physicochemical Properties of Related Dimethylpurine Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1,3-Dimethyl-7H-purine-2,6-dione | C₇H₈N₄O₂ | 180.17 | [3][4] |

| 3,7-Dimethylpurine-2,6-dione | C₇H₈N₄O₂ | 180.17 | [4] |

Table 2: Spectral Data of Related Purine Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) | Reference | | :--- | :--- | :--- | | 7-Methyl-7H-purine | 9.17 (s, 1H, H-2), 8.98 (s, 1H, H-6), 8.20 (s, 1H, H-8), 4.00 (s, 3H, NCH₃) | 134 (M⁺) |[2] | | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 8.94 (s, 1H, C2-H), 7.49–7.46 (m, 2H, ArH), 7.39–7.36 (m, 3H, ArH), 5.62 (s, 2H, NCH₂) | 270.0541 [M+H]⁺ |[5] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 3,6-dimethylpurine isomers. However, the broader class of purine derivatives is well-known for a wide range of pharmacological effects, primarily due to their ability to interact with purinergic receptors and various enzymes.

Many substituted purines act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds attractive targets for anticancer drug development.

Hypothetical Signaling Pathway for a Purine-Based Kinase Inhibitor

Caption: A potential mechanism of action for a 3,6-dimethylpurine isomer as a kinase inhibitor.

Conclusion and Future Directions

The study of 3,6-dimethylpurine isomers is an area with considerable potential for new discoveries in medicinal chemistry. While specific experimental data for these compounds are currently scarce in the public domain, the established principles of purine synthesis and the known biological activities of related analogs provide a strong foundation for future research.

Future work should focus on the following areas:

-

Development of specific and high-yield synthetic protocols for each of the 3,6-dimethylpurine isomers to enable their thorough investigation.

-

Comprehensive characterization of the physicochemical properties of the purified isomers.

-

Detailed spectral analysis using modern NMR and mass spectrometry techniques to unambiguously confirm their structures.

-

Screening for biological activity against a panel of relevant targets, such as kinases and purinergic receptors, to identify potential therapeutic applications.

-

Elucidation of the mechanisms of action for any biologically active isomers, including the identification of specific signaling pathways involved.

By addressing these research gaps, the scientific community can unlock the full potential of 3,6-dimethylpurine isomers as novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 3,6-Dimethyl-3H-purine

Disclaimer: No specific safety, toxicological, or handling data for 3,6-Dimethyl-3H-purine has been found in publicly available literature or safety data sheets. This guide has been compiled using data from the well-characterized and structurally related dimethylpurine isomer, theophylline (1,3-dimethyl-7H-purine-2,6-dione) , to provide a conservative and precautionary framework for its handling. The information herein should be treated as a guideline for trained professionals and is not a substitute for a thorough risk assessment prior to handling any chemical.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. It provides a comprehensive overview of the potential hazards, handling procedures, and emergency responses based on data extrapolated from its isomer, theophylline.

Hazard Identification and Classification

Based on the data for theophylline, this compound should be handled as a substance with the following potential hazards:

Signal Word: Danger

Hazard Pictograms:

Hazard Statements: